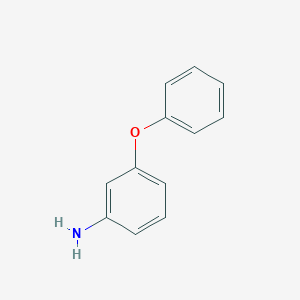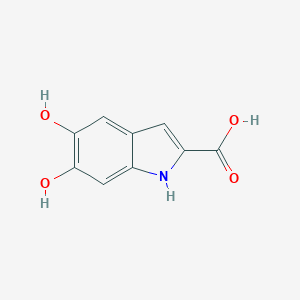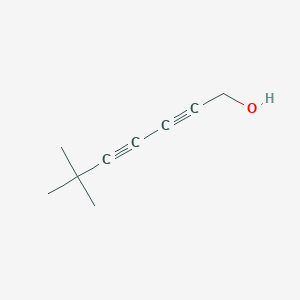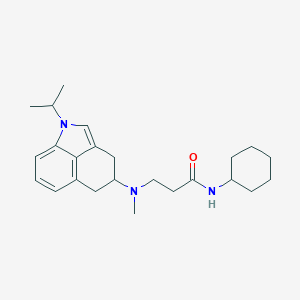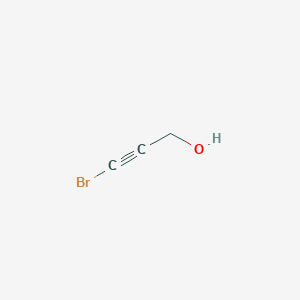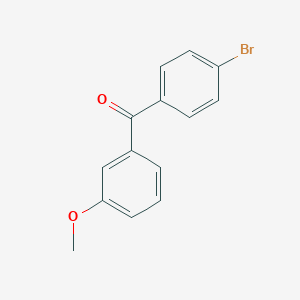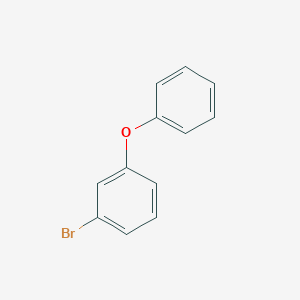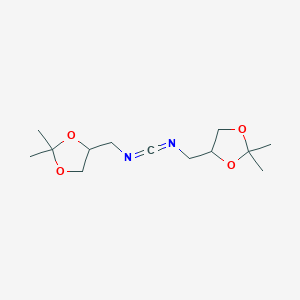
2,2',4,4',5,6'-Hexabromodiphenyl ether
Overview
Description
2,2’,4,4’,5,6’-Hexabromodiphenyl ether is a hepatotoxic polybrominated diphenyl ester (PBDE) that is commonly used as a flame retardant . It is also sometimes found in food and meats, posing a significant risk to humans (especially during pregnancy) and/or animals that consume it .
Molecular Structure Analysis
The molecular formula of 2,2’,4,4’,5,6’-Hexabromodiphenyl ether is C12H4Br6O . The molecular weight is 643.58 .Physical And Chemical Properties Analysis
2,2’,4,4’,5,6’-Hexabromodiphenyl ether has a melting point of 137.5-138.5 °C and a boiling point of 471 °C . Its density is predicted to be 2.502±0.06 g/cm3 . It is slightly soluble in chloroform and ethyl acetate when heated .Scientific Research Applications
Flame Retardant
“2,2’,4,4’,5,6’-Hexabromodiphenyl ether” is a polybrominated diphenyl ether (PBDE) that is commonly used as a flame retardant . This application is particularly important in the manufacturing of various industrial products where fire safety is a concern.
Endocrine Disruption
This compound is known to be an endocrine disruptor . It can interfere and interact with the endocrine system, resulting in altered hormonal signaling and function. This has significant implications for human health, particularly in relation to metabolism and reproductive health.
Influence on Glucose Metabolism
Research has shown that human exposure to this compound can influence glucose metabolism . In a study on mice, exposure to this compound was found to alter glucose and lipid metabolism .
Impact on Thyroid Function
The compound has been shown to affect thyroid function . This is of particular concern given the critical role of the thyroid gland in regulating metabolism and growth.
Impact on Ovarian Function
Studies have also shown that this compound can affect ovarian function . This could potentially have significant implications for female reproductive health.
Potential Cancer Risk
There is some evidence to suggest that exposure to this compound could potentially affect cancer risk . However, more research is needed to fully understand this relationship.
Environmental Accumulation
The compound has been found to accumulate in the environment . This is a rising concern due to its potential impact on wildlife and ecosystems.
Food Contamination
The compound is sometimes found in food and meats . This poses a significant risk to humans (especially during pregnancy) and/or animals that consume it.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2,2’,4,4’,5,6’-Hexabromodiphenyl ether, also known as BDE-154, is a polybrominated diphenyl ether (PBDE) that is commonly used as a flame retardant .
Mode of Action
It is known to interact with the body’s endocrine system and may disrupt hormone regulation .
Biochemical Pathways
As a pbde, it is likely to interfere with thyroid hormone homeostasis and potentially other endocrine pathways .
Pharmacokinetics
Like other pbdes, it is lipophilic and tends to bioaccumulate in fatty tissues . Its bioavailability is likely influenced by factors such as diet and individual metabolism .
Result of Action
It is known to be hepatotoxic and may pose a significant risk to humans (especially during pregnancy) and/or animals that consume it .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,4’,5,6’-Hexabromodiphenyl ether. For instance, its persistence in the environment can lead to long-term exposure and bioaccumulation . Furthermore, its stability and efficacy as a flame retardant can be influenced by factors such as temperature and the presence of other chemicals .
properties
IUPAC Name |
1,2,4-tribromo-5-(2,4,6-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-9(17)12(10(18)2-5)19-11-4-7(15)6(14)3-8(11)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNPZYZQKWIWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC2=CC(=C(C=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052692 | |
| Record name | 2,2',4,4',5,6'-Hexabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,2',4,4',5,6'-Hexabromodiphenyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,2',4,4',5,6'-Hexabromodiphenyl ether | |
CAS RN |
207122-15-4 | |
| Record name | 2,2′,4,4′,5,6′-Hexabromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207122-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexabromodiphenyl ether 154 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207122154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,4',5,6'-Hexabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,4',5,6'-HEXABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGY508QK5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2',4,4',5,6'-Hexabromodiphenyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 - 143 °C | |
| Record name | 2,2',4,4',5,6'-Hexabromodiphenyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of human exposure to 2,2',4,4',5,6'-Hexabromodiphenyl ether (BDE-154) and other polybrominated diphenyl ethers (PBDEs)?
A: Research indicates that human exposure to BDE-154 and other PBDEs likely stems from a combination of sources. [, ] Diet is considered a major contributor, with potential occupational exposures existing in specific industries. For instance, workers at electronics dismantling facilities have shown elevated plasma levels of BDE-154 compared to other occupational groups. [] This suggests that occupational settings involving contact with products containing BDE-154 can lead to increased exposure.
Q2: Can 2,2',4,4',5,6'-Hexabromodiphenyl ether (BDE-154) be formed from the breakdown of other PBDE congeners?
A: Yes, studies demonstrate that BDE-154 can be formed through the debromination of higher brominated PBDE congeners, such as 2,2',3,4,4',5',6-heptabromodiphenyl ether (BDE-183). [] This process has been observed in the intestinal tract of common carp, suggesting that biotransformation within organisms can contribute to the presence of BDE-154 even in the absence of direct exposure to the congener itself. []
Q3: How does 2,2',4,4',5,6'-Hexabromodiphenyl ether (BDE-154) behave within living organisms?
A: Research in male Sprague-Dawley rats revealed that after oral administration of BDE-154, the compound preferentially accumulated in lipophilic tissues. [] The study highlighted the significant role of metabolism and excretion pathways, with a considerable portion of the administered dose being excreted through feces, including metabolites like hydroxylated BDEs. [] This finding emphasizes the need for comprehensive metabolic studies to fully understand the fate of BDE-154 in living systems.
Q4: What are the potential impacts of 2,2',4,4',5,6'-Hexabromodiphenyl ether (BDE-154) on thyroid function in fish?
A: A study investigating the effects of decabromodiphenyl ether (BDE-209) in juvenile fathead minnows revealed significant thyroid disruption, with BDE-154 identified as a key metabolite. [] The research observed a reduction in both outer and inner ring deiodination of thyroxine (T4), indicating potential interference with thyroid hormone regulation. [] This finding raises concerns about the long-term impacts of BDE-154 and its parent compounds on thyroid function in aquatic organisms.
Q5: How does the uptake and biotransformation of 2,2',4,4',5,6'-Hexabromodiphenyl ether (BDE-154) differ from other brominated flame retardants (BFRs)?
A: A comparative study using zebrafish exposed to a mixture of BFRs, including BDE-154, revealed variations in uptake efficiencies and biotransformation patterns. [] While BDE-154 was found to bioaccumulate in zebrafish, the study highlighted that perbrominated and hydroxylated compounds generally showed lower bioaccumulation tendencies. [] Interestingly, the presence of BFR metabolites, including BDE-154, even after a depuration period, underscores the complexity of BFR metabolism and the potential for long-term persistence of these compounds and their metabolites in organisms.
Q6: What analytical methods are used to study 2,2',4,4',5,6'-Hexabromodiphenyl ether (BDE-154) in environmental and biological samples?
A: Gas chromatography coupled with electron capture mass spectrometry (GC-ECMS) is a commonly employed technique for quantifying BDE-154 and other PBDE congeners in various matrices. [, ] Prior to analysis, samples typically undergo extraction and cleanup procedures, such as solid-phase extraction (SPE), to isolate the target compounds from complex mixtures. [, ] Accurate quantification relies on rigorous analytical method validation, ensuring the reliability and reproducibility of the results. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



